molecular formula C16H14FNO3 B157933 3-Benzamido-3-(4-fluorophenyl)propanoic acid CAS No. 1647-94-5

3-Benzamido-3-(4-fluorophenyl)propanoic acid

Cat. No. B157933
CAS RN: 1647-94-5
M. Wt: 287.28 g/mol
InChI Key: WLUWCIYANRIZHX-UHFFFAOYSA-N
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Description

3-Benzamido-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C16H14FNO3 . It has a molecular weight of 287.29 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Benzamido-3-(4-fluorophenyl)propanoic acid consists of a benzamido group and a 4-fluorophenyl group attached to a propanoic acid backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzamido-3-(4-fluorophenyl)propanoic acid include a molecular weight of 287.29 and a molecular formula of C16H14FNO3 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .

Scientific Research Applications

Synthesis of Dipeptidyl Boronic Acid Proteasome Inhibitors

3-Benzamido-3-(4-fluorophenyl)propanoic acid: is utilized in the synthesis of dipeptidyl boronic acid proteasome inhibitors . These inhibitors are significant in the study of proteasome’s role in cell cycle regulation and apoptosis. They have potential therapeutic applications in cancer treatment, where proteasome activity is often dysregulated.

Development of Anti-Inflammatory Agents

Due to its structural similarity to 3-(4-Fluorophenyl)propionic acid , which is known for its anti-inflammatory properties, 3-Benzamido-3-(4-fluorophenyl)propanoic acid could be explored for the development of novel anti-inflammatory agents .

Creation of Guanidine Analogues

This compound may be used in the synthesis of 2-oxopiperazine guanidine analogues . These analogues are of interest in medicinal chemistry for their potential biological activities, including enzyme inhibition and receptor antagonism.

Synthesis of Fluorinated Aromatic Compounds

3-Benzamido-3-(4-fluorophenyl)propanoic acid: can serve as a precursor in the synthesis of various fluorinated aromatic compounds. These compounds are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom .

Safety and Hazards

Safety precautions for handling 3-Benzamido-3-(4-fluorophenyl)propanoic acid include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-benzamido-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWCIYANRIZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389484
Record name 3-Benzamido-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzamido-3-(4-fluorophenyl)propanoic acid

CAS RN

1647-94-5
Record name 3-Benzamido-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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